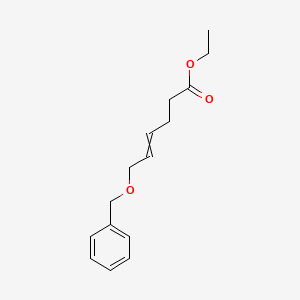
Ethyl 6-(benzyloxy)hex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(benzyloxy)hex-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and an alkene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(benzyloxy)hex-4-enoate can be achieved through several methods. One common approach involves the esterification of 6-(benzyloxy)hex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to the corresponding saturated ester using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the benzyloxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of ethyl 6-(benzyloxy)hexanoate.
Substitution: Formation of ethyl 6-bromohex-4-enoate.
Applications De Recherche Scientifique
Ethyl 6-(benzyloxy)hex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with multiple functional groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 6-(benzyloxy)hex-4-enoate depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups. The alkene moiety allows for addition reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl 6-(benzyloxy)hex-4-enoate can be compared with other similar compounds such as:
Ethyl 6-(methoxy)hex-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group. The benzyloxy group provides additional reactivity and potential for further functionalization.
Ethyl 6-(benzyloxy)hexanoate: Lacks the alkene moiety, making it less reactive in certain addition reactions.
Ethyl 6-(benzyloxy)hex-4-yn-1-oate: Contains an alkyne moiety instead of an alkene, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
667870-34-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
ethyl 6-phenylmethoxyhex-4-enoate |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3-6,8-10H,2,7,11-13H2,1H3 |
Clé InChI |
RPNROAMPRNBYMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC=CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
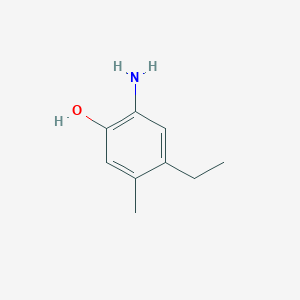
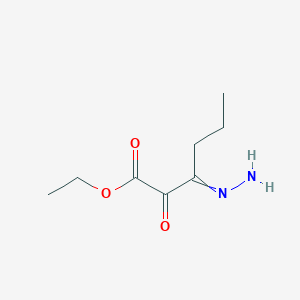
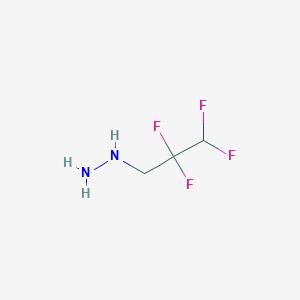
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

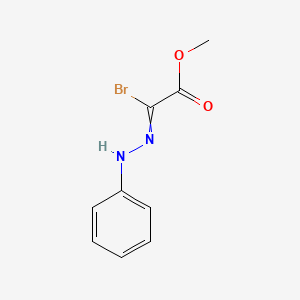
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
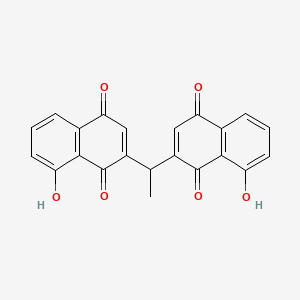
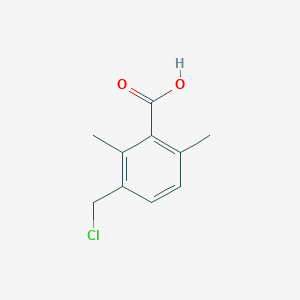
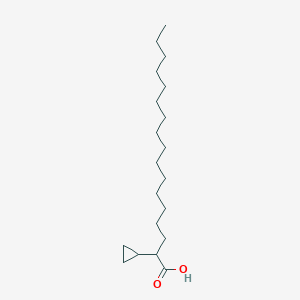
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
